molecular formula C18H17FN2O2 B3009497 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-79-6

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3009497
CAS No.: 922924-79-6
M. Wt: 312.344
InChI Key: ZCTZGLFQLXEVMY-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrrolidinone ring, and a benzamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The final step involves coupling the fluorinated pyrrolidinone derivative with a benzamide precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • N-(4-Fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Uniqueness

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Introduction

4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

  • Molecular Formula : C17H17FN2O3S
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 931597-57-8

The compound features a fluorine atom on the benzamide ring and a pyrrolidine moiety that may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties against various viruses. For instance, a related study on N-phenylbenzamide derivatives demonstrated significant activity against enterovirus 71 (EV71), with some compounds showing IC50 values as low as 5.7 μM .

Table 1: Antiviral Activity of Benzamide Derivatives

CompoundVirus TargetIC50 (μM)Cytotoxicity (TC50 μM)Selectivity Index
Compound 1eEV715.7620110
Compound 1cEV7115Not reported>36
PirodavirEV711.33125

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have shown that similar benzamide derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity against various tumor types. For example, compounds with similar structures have demonstrated IC50 values ranging from 7.4 to over 45 μM depending on the specific cell line tested .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for viral replication or cancer cell proliferation. For instance, some benzamide derivatives have been shown to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

Study on Antiviral Properties

A study published in Nature investigated the antiviral properties of various benzamide derivatives against EV71. The researchers synthesized multiple compounds and assessed their efficacy in vitro. The results indicated that structural modifications significantly impacted their antiviral potency, emphasizing the importance of the oxopyrrolidine group in enhancing activity .

Anticancer Research Findings

In another study focusing on anticancer activity, researchers synthesized a series of benzamide derivatives and evaluated their effects on MCF-7 breast cancer cells. The results demonstrated that certain modifications led to increased apoptosis rates and decreased cell viability, suggesting potential therapeutic applications for these compounds in oncology .

Properties

IUPAC Name

4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTZGLFQLXEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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